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molecular formula C8H15NO B145865 2-Azacyclononanone CAS No. 935-30-8

2-Azacyclononanone

Cat. No. B145865
M. Wt: 141.21 g/mol
InChI Key: YDLSUFFXJYEVHW-UHFFFAOYSA-N
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Patent
US06699467B2

Procedure details

A 5 L three-neck round bottom flask was fitted with a heating mantle, an overhead mechanical stirrer, an addition funnel, and a thermometer. The reaction was performed under an argon atmosphere. Hydroxylamine-O-sulfonic acid (196.7 g, 1.74 moles, 1.10 equiv.) and formic acid (1 L) were charged into the round bottom flask and stirred to form a white slurry. A solution of cyclooctanone (200.0 g 1.58 moles, 1.0 equiv.) in formic acid (600 mL) was added dropwise to the white slurry via the addition funnel. After the addition, the addition funnel was replaced by a reflux condenser, and the reaction was heated to reflux (internal temperature about 105° C.) for 1 hour to give a brown solution. After the solution was cooled to room temperature, it was poured into a mixture of saturated aqueous ammonium chloride (1.5 L) and water (1.5 L). The aqueous mixture was extracted with chloroform (3×1200 mL). The combined chloroform layers were transferred into a beaker, and saturated sodium bicarbonate (2 L) was added slowly. The chloroform layer was then separated, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to afford a brown oil. The oil was placed in a 500 mL round bottom flask with a magnetic stirrer. The round bottom flask was placed in silicon oil bath and was fitted with a short path vacuum distillation head equipped with a thermometer. A Cow-type receiver was connected to three 250 mL flasks. 2-Azacyclononanone (145 g, 65%, mp 64-69° C.) was obtained by vacuum distillation (fraction with head temperature range from 80 to 120° C. at pressures between 3.0 and 3.4 mmHg).
Quantity
196.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
NOS(O)(=O)=O.[C:7]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[Cl-].[NH4+:17].O>C(O)=O>[C:7]1(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
196.7 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Step Four
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Five
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-neck round bottom flask was fitted with a heating mantle, an overhead mechanical stirrer, an addition funnel
CUSTOM
Type
CUSTOM
Details
to form a white slurry
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the addition funnel was replaced by a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with chloroform (3×1200 mL)
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
The chloroform layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was placed in a 500 mL round bottom flask with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was fitted with a short path vacuum distillation head
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer

Outcomes

Product
Name
Type
product
Smiles
C1(NCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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